molecular formula C20H18N4O2S B3018377 3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole CAS No. 1112039-92-5

3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole

Katalognummer B3018377
CAS-Nummer: 1112039-92-5
Molekulargewicht: 378.45
InChI-Schlüssel: YKDGRMBIKOGRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a subject of interest due to their potential pharmacological applications. The general method for synthesizing these compounds often involves the cyclization of hydrazides. For instance, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate demonstrates a one-pot process that yields the desired products in good to excellent yields . Similarly, the synthesis of 5-ethoxy-3-(trichloromethyl)-1,2,4-oxadiazole involves heating the "amino-oxime" tautomer of trichloroacetamidoxime with ethyl chloroformate, followed by pyrolysis and refluxing with ethyl iodide in the presence of silver oxide . These methods highlight the versatility of synthetic approaches to access various 1,2,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three heteroatoms, typically two nitrogens and one oxygen. The presence of substituents on the oxadiazole ring can significantly influence the compound's electronic properties and, consequently, its biological activity. For example, the introduction of a sulfanyl group at the 5-position of the oxadiazole ring can lead to compounds with antibacterial activity, as seen in the synthesis of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization. The reactivity of these compounds is often dictated by the substituents present on the oxadiazole ring. For instance, the alkylation of a 5-sulfanyl-1,3,4-oxadiazole derivative with different chlorides can lead to the synthesis of novel S-substituted oxadiazole derivatives with potential antibacterial activity . The ability to undergo such chemical transformations makes 1,2,4-oxadiazole derivatives versatile scaffolds for the development of new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good solubility in common organic solvents, which is essential for their pharmacological evaluation. The presence of electronegative atoms such as nitrogen and oxygen within the oxadiazole ring can lead to compounds with varying degrees of polarity, affecting their solubility and reactivity. The introduction of substituents such as ethoxy and sulfanyl groups can further modulate these properties, as seen in the synthesis of 5-ethoxy-3-(trichloromethyl)-1,2,4-oxadiazole and (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activities

Oxadiazole derivatives have been synthesized through various green protocols and evaluated for their in-vitro antioxidant properties. These compounds, including coumarin derivatives containing the oxadiazole ring, have shown potential as antioxidants. The synthesis involves reactions that yield products with significant antioxidant activity, highlighting their potential in combating oxidative stress-related disorders (Kumar K., Kalluraya, & Kumar, 2018).

Pharmacological Evaluation

Computational and pharmacological assessments of oxadiazole derivatives have explored their toxicity, tumor inhibition, and potential as anti-inflammatory and analgesic agents. Docking studies against various targets such as the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) have been conducted to understand their binding affinities and inhibitory effects. These studies contribute to the development of novel therapeutics with minimized side effects and enhanced efficacy in cancer therapy and inflammation control (Faheem, 2018).

Anticancer Evaluation

The anticancer potential of oxadiazole derivatives has been a focus of recent studies, with compounds being tested against various human cancer cell lines such as breast, lung, and prostate cancer cells. These studies have revealed that certain oxadiazole derivatives exhibit good to moderate anticancer activity, underscoring the importance of structural modifications to enhance therapeutic potential (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activity

Research into the antimicrobial efficacy of oxadiazole derivatives has shown promising results, with compounds displaying significant antibacterial and antifungal activities. This opens avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a growing concern in public health (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Zukünftige Richtungen

The study and development of new compounds with complex structures like “3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole” is a vibrant area of research in organic chemistry. Such compounds could have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name

3-(4-ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-25-17-10-8-15(9-11-17)19-22-18(26-23-19)14-27-20-21-12-13-24(20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDGRMBIKOGRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.